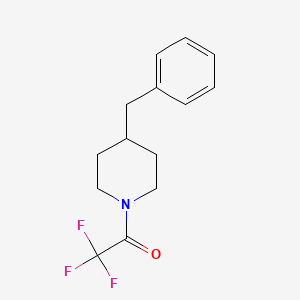

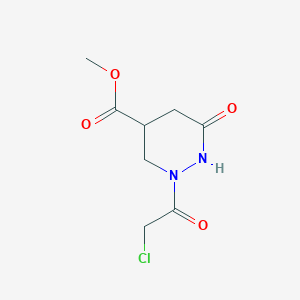

![molecular formula C17H17NO2 B2395569 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide CAS No. 616214-85-8](/img/structure/B2395569.png)

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthofurans are a class of organic compounds that contain a naphthalene ring fused to a furan ring. They are known for their wide range of biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of naphthofurans consists of a naphthalene ring fused to a furan ring. The exact structure would depend on the specific substituents attached to the rings .Chemical Reactions Analysis

Naphthofurans can undergo a variety of chemical reactions. For example, naphtho[2,1-b]furan-2-carbohydrazide can react with chalcones to produce various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthofurans can vary depending on their specific structure. For example, 2-{naphtho[2,1-b]furan-1-yl}acetic acid has a molecular weight of 226.23, a melting point of 171-172°C, and is a powder at room temperature .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide has shown promising antibacterial and antifungal properties. Research indicates that derivatives of naphtho[2,1-b]furan exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi . This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Properties

The compound has been studied for its anticancer properties. Naphtho[2,1-b]furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines . These effects are attributed to the compound’s ability to induce apoptosis and inhibit cell proliferation, making it a valuable candidate for cancer research and potential therapeutic development.

Fluorescent Labeling in Biochemical Studies

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide can be used as a fluorescent label in biochemical studies. Its fluorescent properties allow it to be attached to biomolecules, such as proteins and peptides, facilitating the study of molecular interactions and conformational changes . This application is particularly useful in the fields of molecular biology and biochemistry for tracking and analyzing biological processes.

Pharmacological Activity Screening

The compound has been utilized in pharmacological activity screening to identify potential therapeutic agents. Its diverse biological activities, including anti-inflammatory and analgesic effects, make it a valuable tool for screening and developing new drugs . Researchers can use this compound to explore its effects on various biological targets and pathways.

Synthesis of Heterocyclic Compounds

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide serves as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are of significant interest due to their wide range of biological activities and applications in medicinal chemistry . The compound’s structure allows for modifications that can lead to the development of new molecules with enhanced properties.

Environmental Monitoring and Detection

The compound’s fluorescent properties also make it suitable for environmental monitoring and detection applications. It can be used to develop sensors for detecting pollutants and hazardous substances in the environment . This application is crucial for ensuring environmental safety and compliance with regulatory standards.

These applications highlight the versatility and potential of 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives A naphtho[2,1-b]furan as a new fluorescent label Synthesis and pharmacological activities of 1-(1-naphtho[2,1-b]furan-2

Mécanisme D'action

Target of Action

Similar compounds based on the naphtho[1,2-b]benzofuran polycycle have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors .

Mode of Action

It’s known that the naphtho[1,2-b]benzofuran derivatives are synthesized based on the photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Biochemical Pathways

Compounds containing similar dibenzo[b,d]furan fragments have been shown to inhibit tumor necrosis factor (tnf-α) production and can be employed as antiallergic agents .

Pharmacokinetics

One of the related compounds was reported to display good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and bioavailability.

Result of Action

Similar compounds based on the naphtho[1,2-b]benzofuran polycycle have shown remarkable anticancer and antimicrobial activity .

Safety and Hazards

The safety and hazards of naphthofurans would depend on their specific structure. For example, 2-{naphtho[2,1-b]furan-1-yl}acetic acid is classified as a warning hazard according to GHS07. It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-benzo[e][1]benzofuran-1-yl-N-propylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-9-18-16(19)10-13-11-20-15-8-7-12-5-3-4-6-14(12)17(13)15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKWPLXSYNRPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=COC2=C1C3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

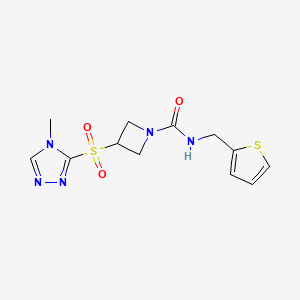

![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)

![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)

![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)